(2-Methylchrysen-1-yl)methanol
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Overview
Description
(2-Methylchrysen-1-yl)methanol is an organic compound with the molecular formula C20H16O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon of the chrysene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylchrysen-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with chrysene, which undergoes a series of reactions to introduce the hydroxyl and methyl groups.
Grignard Reaction: A common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with a suitable precursor to form the desired product.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methylchrysen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of (2-Methylchrysen-1-yl)ketone or (2-Methylchrysen-1-yl)aldehyde.
Reduction: Formation of 2-Methylchrysene.
Substitution: Formation of (2-Methylchrysen-1-yl)chloride or (2-Methylchrysen-1-yl)bromide.
Scientific Research Applications
(2-Methylchrysen-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (2-Methylchrysen-1-yl)methanol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound can participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Chrysen-1-ylmethanol: Lacks the methyl group at the second carbon.
2-Methylchrysene: Lacks the hydroxyl group at the first carbon.
1-Hydroxychrysene: Lacks the methyl group at the second carbon.
Uniqueness
(2-Methylchrysen-1-yl)methanol is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
84101-76-8 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(2-methylchrysen-1-yl)methanol |
InChI |
InChI=1S/C20H16O/c1-13-6-8-17-18-9-7-14-4-2-3-5-15(14)16(18)10-11-19(17)20(13)12-21/h2-11,21H,12H2,1H3 |
InChI Key |
GMBDNYSQGDLZEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3)CO |
Origin of Product |
United States |
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